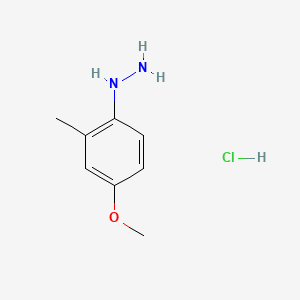![molecular formula C7H8ClN3 B1322115 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944901-59-1](/img/structure/B1322115.png)
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound that belongs to the class of pyrido[4,3-d]pyrimidines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyridine ring. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related pyrido[4,3-d]pyrimidine derivatives has been explored in various studies. For instance, a synthesis route for 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is described, starting from 2-amino-6-methyluracil through a key step involving 2-pivaloyl protecting and cyclization . Although this synthesis pertains to a different isomer, the methodologies used could potentially be adapted for the synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrido[4,3-d]pyrimidine derivatives can be complex, with the potential for various substituents and functional groups. In a related study, the molecular structure of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was determined using X-ray crystallography, revealing the presence of unclassical hydrogen bonds . These structural insights are valuable for understanding the molecular interactions and properties of similar compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be quite versatile. For example, the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one was investigated, showing that it can be used to generate substituted or fused pyrimidines under controlled conditions . This suggests that 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine could also participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives would depend on their specific substituents and structural features. While the papers provided do not directly discuss the properties of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, they do provide a basis for predicting its behavior. For instance, the presence of chlorine could influence its reactivity, and the fused ring system could affect its stability and solubility . Further experimental studies would be required to accurately determine these properties.
Scientific Research Applications
- “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the molecular formula C7H9N3 . It’s typically in the form of a powder .
- This compound has been used in the synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate .
- There’s also a method developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
-
Pharmaceutical Research
- This compound has been mentioned in a patent for its potential use as an inhibitor for mTOR kinase and PI3 kinase . These kinases are involved in cell growth, proliferation, and survival, and their inhibition could be useful in treating diseases like cancer .
- The patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds and their ring homologues, and their potential use in treating mTOR-related, PI3K-related, and hSMG-1-related diseases .
-
Chemical Synthesis
-
Antibacterial Research
- Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been synthesized and screened for their antibacterial activity . While not directly involving 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, this research could potentially guide further studies into its antibacterial properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGDJZHKDARGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624522 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
944901-59-1 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)


![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)




